molecular formula C12H15NO2 B011894 Methyl 1-benzylazetidine-3-carboxylate CAS No. 103491-29-8

Methyl 1-benzylazetidine-3-carboxylate

Cat. No. B011894
Key on ui cas rn: 103491-29-8
M. Wt: 205.25 g/mol
InChI Key: PUWRHWYGXKWOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04721793

Procedure details

1.5 g of 1A was mixed with 25 ml of distilled water and a few boiling chips and boiled under a nitrogen blanket. After 40 minutes reflux, the initial oily two phase system became homogenous. The water was stripped on a rotary evaporator and the product readily crystallized. After drying in a vacuum oven at 60°, N-benzylazetidine-3-carboxylic acid (1), m.p.: 152°-154°, was obtained.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:8][N:7]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6]1)=[O:4]>O>[CH2:9]([N:7]1[CH2:6][CH:5]([C:3]([OH:4])=[O:2])[CH2:8]1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(=O)C1CN(C1)CC1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 40 minutes reflux
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The water was stripped on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the product readily crystallized
CUSTOM
Type
CUSTOM
Details
After drying in a vacuum oven at 60°

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.